molecular formula C16H18N2O3S2 B3205843 N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide CAS No. 1040658-57-8

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide

Cat. No. B3205843
CAS RN: 1040658-57-8
M. Wt: 350.5 g/mol
InChI Key: GNPONLHITMORQP-UHFFFAOYSA-N
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Description

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide” is a chemical compound that contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, which are a key component of this compound, has been a topic of interest in recent years. Various strategies have been employed, including heterocyclization of different substrates . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide” is complex, with a variety of bond types and ring structures. It includes a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide” are not detailed in the search results, thiophene derivatives are known to undergo a variety of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Anticancer Properties: Molecules containing the thiophene ring system exhibit promising anticancer properties. Researchers have explored derivatives of this compound as potential candidates for cancer therapy .

Anti-Inflammatory Agents: Certain thiophene-based drugs, such as suprofen, possess anti-inflammatory properties. Suprofen, with a 2-substituted thiophene framework, is classified as a nonsteroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity: Thiophene derivatives have demonstrated antimicrobial effects. These compounds could be valuable in combating bacterial and fungal infections .

Organic Electronics and Material Science

Thiophene-mediated molecules find applications in organic electronics and material science:

Organic Semiconductors: Thiophene-containing compounds contribute to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion is valuable in various applications .

Other Pharmacological Properties

Beyond the mentioned applications, thiophene-based compounds exhibit additional pharmacological effects:

Antihypertensive Properties: Some derivatives may have antihypertensive effects, contributing to blood pressure regulation .

Dental Anesthetic: Articaine, a compound containing a 2,3,4-trisubstituted thiophene ring, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential for further exploration for therapeutic possibilities . Given the structural similarity of “N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide” to indole derivatives, it may also hold promise for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11(2)23(20,21)17-13-6-5-12-7-8-18(14(12)10-13)16(19)15-4-3-9-22-15/h3-6,9-11,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPONLHITMORQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-2-sulfonamide

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